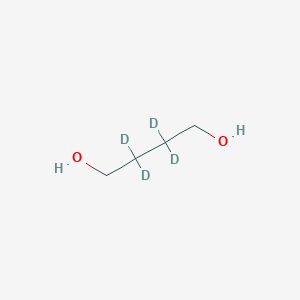
4-Cloro-3-trifluorometilcarbanilato de etilo
Descripción general
Descripción
Ethyl 4-chloro-3-trifluoromethylcarbanilate (ECTFMC) is an important organic compound in the field of organic chemistry. It is a valuable starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of various polymers and other materials. ECTFMC is a versatile and important synthetic intermediate for the synthesis of a wide variety of compounds.
Aplicaciones Científicas De Investigación
Impureza en productos farmacéuticos
Se sabe que el 4-Cloro-3-trifluorometilcarbanilato de etilo es una impureza en algunos productos farmacéuticos . Es importante identificar y cuantificar las impurezas en los productos farmacéuticos para garantizar la seguridad y eficacia del medicamento.
Investigación en la inhibición de quinasas
Este compuesto se ha utilizado en investigaciones relacionadas con la inhibición de quinasas . Específicamente, es una impureza de Sorafenib , un inhibidor de múltiples quinasas que se dirige tanto a RAF como a las quinasas de tirosina receptoras que promueven la angiogénesis .
Investigación antineoplásica
Además de su papel en la inhibición de quinasas, el this compound se ha utilizado en investigaciones antineoplásicas . Los antineoplásicos son agentes que previenen el crecimiento y la propagación de las células cancerosas.
Síntesis química
Debido a su estructura química específica, este compuesto se puede utilizar en la síntesis química como un bloque de construcción o un reactivo. Sus propiedades como el punto de ebullición, la densidad y la solubilidad pueden ser importantes en ciertas reacciones químicas .
Investigación de seguridad y peligros
La investigación sobre la seguridad y los peligros de los productos químicos a menudo implica el estudio de compuestos como el this compound. La información sobre su seguridad, riesgo y peligro puede ser útil para desarrollar directrices para su manipulación y eliminación .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 4-chloro-3-trifluoromethylcarbanilate are RAF kinases and receptor tyrosine kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
As a kinase inhibitor, Ethyl 4-chloro-3-trifluoromethylcarbanilate interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of downstream signaling pathways . This results in the inhibition of cell growth and proliferation .
Biochemical Pathways
The compound affects the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway . The RAF/MEK/ERK pathway is involved in cell division and differentiation, while the VEGFR/PDGFR pathway plays a role in angiogenesis . Inhibition of these pathways leads to the suppression of tumor growth .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good absorption and distribution properties
Result of Action
The inhibition of RAF kinases and receptor tyrosine kinases by Ethyl 4-chloro-3-trifluoromethylcarbanilate leads to the suppression of cell growth and proliferation, as well as angiogenesis . This can result in the shrinkage of tumors and the inhibition of metastasis .
Action Environment
The action, efficacy, and stability of Ethyl 4-chloro-3-trifluoromethylcarbanilate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can potentially interact with the compound and affect its action .
Propiedades
IUPAC Name |
ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFPGGUKCVCSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171802 | |
| Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18585-06-3 | |
| Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018585063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)












